7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione

Catalog No.
S12768296
CAS No.
M.F
C21H22N7O2+
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methyl...

Product Name

7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione

IUPAC Name

7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione

Molecular Formula

C21H22N7O2+

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C21H21N7O2/c1-5-6-11-27-17-18(25-20(27)22-3)26(4)21(30)28(19(17)29)12-16-23-13(2)14-9-7-8-10-15(14)24-16/h7-10,17H,11-12H2,1-4H3/p+1

InChI Key

RHVODYMIFZRGLM-UHFFFAOYSA-O

Canonical SMILES

CC#CC[N+]1=C(N=C2C1C(=O)N(C(=O)N2C)CC3=NC4=CC=CC=C4C(=N3)C)NC

7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione is a complex organic compound that belongs to the purine class of molecules. Its structure includes a purine core substituted with various functional groups, including a butynyl chain, methyl groups, and a methylamino group. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry.

The molecular formula for this compound is C20H24N6O2C_{20}H_{24}N_6O_2, and it has a molecular weight of approximately 396.45 g/mol. The presence of the quinazoline moiety suggests potential interactions with biological targets, particularly in enzyme inhibition pathways.

The chemical reactivity of 7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione can be characterized by its ability to undergo various reactions typical of purines and substituted amines. Key types of reactions include:

  • Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The quinazoline ring may undergo electrophilic aromatic substitution due to the electron-rich nature of the nitrogen atoms.
  • Hydrolysis: The dione functionality can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or other derivatives.

Research has indicated that compounds similar to 7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione exhibit significant biological activities, particularly as inhibitors of dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels.

In vitro studies have shown that such compounds can lead to substantial reductions in blood glucose levels across different animal models . The unique structural features of this compound may enhance its selectivity and potency compared to traditional DPP-IV inhibitors.

The synthesis of 7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione typically involves multi-step synthetic routes:

  • Formation of the Purine Core: Starting from readily available purine derivatives, functional groups are introduced through alkylation or acylation reactions.
  • Introduction of the Butynyl Chain: This can be achieved through Sonogashira coupling reactions involving appropriate halogenated precursors.
  • Quinazoline Integration: The quinazoline moiety can be synthesized separately and then linked to the purine structure via nucleophilic substitution or coupling reactions.
  • Final Modifications: Methylation and other modifications are performed to achieve the desired substitution patterns.

This compound has potential applications in pharmaceutical development, particularly as a DPP-IV inhibitor for treating type 2 diabetes. Its unique structural features may also allow exploration in other therapeutic areas, such as oncology or neurodegenerative diseases, where purine derivatives have shown promise.

Additionally, its ability to act as a scaffold for further chemical modifications makes it valuable in medicinal chemistry research aimed at developing new drugs with improved efficacy and safety profiles.

Interaction studies are essential for understanding how 7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione interacts with biological targets:

  • Binding Affinity Assessments: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to determine binding affinities with DPP-IV and other enzymes.
  • Molecular Docking Studies: Computational modeling can predict how this compound fits into active sites of target proteins, providing insights into its mechanism of action.
  • In Vivo Studies: Animal models can help assess the pharmacokinetics and pharmacodynamics of this compound, revealing its therapeutic potential and safety profile.

Several compounds share structural similarities with 7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione. These include:

  • 8-Bromo-Dihydropurine Derivatives: Known for their DPP-IV inhibitory activity but may lack selectivity due to simpler structures.
  • Quinazoline-Based Inhibitors: Compounds like 4-methylquinazoline derivatives that show promise in various biological assays but may not possess the same range of activity as purine derivatives.
  • Other Purine Analogs: Such as BI 1356 (a known DPP-IV inhibitor), which demonstrates strong glucose-lowering effects but may differ in pharmacokinetic properties due to structural variations .

Comparison Table

Compound NameStructure TypeBiological ActivityUnique Features
7-but-2-ynyl...Purine derivativeDPP-IV inhibitorComplex substitutions
8-Bromo-DihydropurinePurine derivativeDPP-IV inhibitorSimpler structure
Quinazoline-Based InhibitorsQuinazolineVariesLimited by lack of purine core
BI 1356Purine analogStrong DPP-IV inhibitionKnown clinical candidate

The unique combination of functional groups in 7-but-2-ynyl... distinguishes it from these similar compounds, potentially enhancing its selectivity and efficacy as a therapeutic agent.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

404.18349797 g/mol

Monoisotopic Mass

404.18349797 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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